4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate
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Overview
Description
Molecular Structure Analysis
The compound has a complex molecular structure with a molecular weight of 260.22 . Its IUPAC name is (E)-4-((((4-fluoro-3-nitrophenyl)imino)methyl)phenol . The InChI code is 1S/C13H9FN2O3/c14-12-6-3-10(7-13(12)16(18)19)15-8-9-1-4-11(17)5-2-9/h1-8,17H/b15-8+ .More specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources .
Scientific Research Applications
Synthesis and Characterization
A convenient method for N-1 arylation of uracil derivatives utilizes nitrophenyl derivatives, including 4-fluoro-3-nitrophenyl compounds, to obtain biologically active uracil derivatives used in antiviral and antineoplastic therapies. This synthesis pathway demonstrates the compound's utility in creating therapeutic agents (Gondela & Walczak, 2006).
Practical Synthesis of 2-Fluoro-4-bromobiphenyl involves intermediates related to 4-fluoro-3-nitrophenyl compounds, highlighting the role of such compounds in synthesizing anti-inflammatory and analgesic materials. This research underscores the importance of fluoro-nitrophenyl compounds in pharmaceutical manufacturing (Qiu et al., 2009).
Liquid Crystalline Properties
- Synthesis, characterization, and liquid crystalline properties of some Schiff base-ester central linkage involving fluoro-nitrophenyl compounds contribute to the development of novel liquid crystalline materials with potential applications in displays and optical devices. This work showcases the compound's relevance in materials science (Thaker et al., 2012).
Biochemical Applications
- 4-Fluoro-3-nitrophenyl grafted gold electrode based platform for label-free electrochemical detection of interleukin-2 protein illustrates the compound's applicability in biosensing technologies. This approach demonstrates the potential for developing diagnostic tools and biosensors (Arya & Park, 2014).
Safety and Hazards
Mechanism of Action
Target of action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate” would depend on its exact molecular structure and the biological context in which it is used.
Mode of action
The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can lead to changes in the conformation or activity of the target proteins .
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it targets enzymes, it could inhibit or enhance their activity, thereby affecting the metabolic pathways they are involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical properties such as solubility, stability, and size. These properties can influence its bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of action
The molecular and cellular effects of the compound’s action would depend on its targets and the pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable and effective at specific pH levels .
Properties
IUPAC Name |
[4-[(4-fluoro-3-nitrophenyl)iminomethyl]phenyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O4/c1-14-2-6-16(7-3-14)21(25)28-18-9-4-15(5-10-18)13-23-17-8-11-19(22)20(12-17)24(26)27/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUFHJCSXMROMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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